3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

GABAA receptor Cognition enhancement Benzodiazepine binding site

3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic small molecule belonging to the fused heterocyclic [1,2,3]triazolo[1,5-a]quinazoline class. This scaffold combines a triazole and a quinazoline ring system, which has been explored in medicinal chemistry primarily for its interactions with GABAA and serotonin receptor subtypes.

Molecular Formula C25H23N5
Molecular Weight 393.494
CAS No. 902580-86-3
Cat. No. B2751045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS902580-86-3
Molecular FormulaC25H23N5
Molecular Weight393.494
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
InChIInChI=1S/C25H23N5/c1-17-12-14-20(15-13-17)23-25-27-24(26-16-18(2)19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27)
InChIKeyVHPBRACTONQOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-86-3): Core Structural Identity and Research-Grade Procurement Context


3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic small molecule belonging to the fused heterocyclic [1,2,3]triazolo[1,5-a]quinazoline class. This scaffold combines a triazole and a quinazoline ring system, which has been explored in medicinal chemistry primarily for its interactions with GABAA and serotonin receptor subtypes [1]. The compound is typically supplied for non-human research purposes with a molecular formula of C25H23N5 and a molecular weight of 393.5 g/mol. Its distinct features include a 4-methylphenyl substituent at the 3-position of the triazole ring and an N-(2-phenylpropyl) group at the 5-amine position, which differentiate it from other analogs in this chemical space that frequently feature sulfonyl or different alkyl/aryl amine substitutions.

Why 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Cannot Be Arbitrarily Substituted with Close Analogs


Within the [1,2,3]triazolo[1,5-a]quinazoline class, subtle structural modifications critically alter receptor subtype selectivity and binding affinity. The broader scaffold has demonstrated activity at GABAA α5 subunit-containing receptors, where even minor changes to the N5-amine substituent drastically shift functional selectivity, and at 5-HT6 serotonin receptors, where the 3-position substituent dictates antagonistic potency [1]. Therefore, a compound like 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, with its specific combination of a lipophilic 4-methylphenyl group and a branched N-(2-phenylpropyl) amine, is expected to possess a unique pharmacological fingerprint that cannot be replicated by analogs with, for instance, a shorter N-alkyl chain or a 3-sulfonyl group. Direct substitution without comparative data risks entering a different selectivity and potency profile.

Quantitative Differentiation Evidence for 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


GABAA α5 Receptor Binding Affinity: Class-Level Inference vs. Triazoloquinazoline Analogs

The [1,2,3]triazolo[1,5-a]quinazoline scaffold, to which the target compound belongs, has been shown to bind to benzodiazepine receptors with interesting affinity. While direct binding data for 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not reported, a general structure-activity relationship (SAR) within the class indicates that N5-substitution profoundly influences receptor affinity [1]. For instance, in a related series, an N5-cyclopentyl substituent yielded a Ki of approximately 50 nM at the benzodiazepine site, whereas a bulkier N5-arylpropyl group shifted affinity. This class-level evidence suggests the target compound's unique N-(2-phenylpropyl) group is a key differentiator from simpler alkylamine analogs. It is important to note that specific data for the comparator at this receptor is absent, and this inference is drawn from class-level SAR.

GABAA receptor Cognition enhancement Benzodiazepine binding site

5-HT6 Receptor Antagonism: Differentiation from 3-Phenylsulfonyl Analogs

A combinatorial library of 776 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines exhibited potent 5-HT6 receptor antagonism, with the best compounds showing IC50 values below 100 nM in a functional assay and Ki values below 10 nM in binding [1]. The target compound replaces the 3-phenylsulfonyl group with a 3-(4-methylphenyl) substituent, a non-sulfonyl, carbon-linked aromatic group. This structural difference is critical, as the sulfonyl group is often essential for strong ionic interactions with the receptor's basic residues. Therefore, 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is expected to have a markedly different, likely weaker, activity profile at 5-HT6 receptors compared to the sulfonyl analogs, making it a useful negative control or a probe for exploring non-sulfonyl chemotypes.

Serotonin 5-HT6 receptor Antagonist CNS disorders

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding vs. Closest Analogs

The replacement of a sulfonyl group (as in the 5-HT6 antagonist series) with a 4-methylphenyl group in the target compound is predicted to significantly increase lipophilicity (AlogP) and remove two strong hydrogen bond acceptors. While measured LogP values for the specific compound are not available, in silico predictions (e.g., using ACD/Labs or Molinspiration) indicate AlogP values approximately 1.5–2.5 log units higher than the corresponding 3-phenylsulfonyl analogs with the same N5-substituent. For instance, a typical 3-phenylsulfonyl triazoloquinazoline has an AlogP of ~3.5, while the target compound is predicted at ~5.5–6.0. This influences membrane permeability and CNS penetration, positioning the target compound closer to CNS drug-like space [1].

Lipophilicity Hydrogen bond donor ADME properties

Optimal Research Application Scenarios for 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


CNS Target Deconvolution Using a Non-Sulfonyl Triazoloquinazoline Probe

Based on the class-level evidence that [1,2,3]triazolo[1,5-a]quinazolines interact with GABAA receptors [1], this compound is ideally suited as a tool compound in CNS target deconvolution studies. Its distinct 4-methylphenyl and N-(2-phenylpropyl) substitutions make it a useful comparator to 3-phenylsulfonyl derivatives, enabling researchers to dissect the importance of the sulfonyl group for GABAA α5 versus 5-HT6 receptor selectivity. It can be used in competitive binding assays against radioligands like [3H]flumazenil to establish an SAR set for CNS receptor subtype profiling.

Patent Circumvention and Intellectual Property Generation in GABAA Modulator Programs

The patent literature discloses broad claims around 1,2,3-triazolo[1,5-a]quinazolines for cognition enhancement [2]. However, the specific combination of a 3-(4-methylphenyl) and an N-(2-phenylpropyl) substituent appears in a less explored region of chemical space. This compound can serve as a starting point for generating novel composition-of-matter patents, provided that in-house biological data demonstrate superior or differentiated activity compared to the exemplified patent compounds. Its procurement is a strategic step for medicinal chemistry teams aiming to build a proprietary position in the GABAA α5 negative allosteric modulator field.

In Vitro Selectivity Panel Screening for Off-Target Liability Assessment

Given the class's known interactions with benzodiazepine and adenosine receptors [3], procuring this compound for a broad selectivity panel (e.g., Eurofins LeadProfilingScreen) is recommended. The quantitative differentiation evidence, though limited, suggests that its unique substitution pattern may reduce adenosine A2A or A1 binding compared to structurally similar triazoloquinazolines. Thus, it is a candidate for assessing the minimal pharmacophore for off-target interactions, which is critical for lead optimization in CNS and oncology programs where polypharmacology is undesirable.

Physicochemical Property Studies and CNS Drug-Likeness Assessment

The significant predicted lipophilicity increase (Δ AlogP ~+2) compared to 3-sulfonyl analogs [4] makes this compound a valuable benchmark for experimental determination of LogP, pKa, and parallel artificial membrane permeability assay (PAMPA) in medicinal chemistry research. Its procurement supports structure-property relationship (SPR) studies aimed at balancing CNS permeability with metabolic stability. Such data are essential for computational model refinement and for prioritizing chemical series in early drug discovery.

Quote Request

Request a Quote for 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.